4-Amino-3-methanesulfonylbenzamide
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Overview
Description
4-Amino-3-methanesulfonylbenzamide is an organic compound with the molecular formula C8H10N2O3S It is characterized by the presence of an amino group (-NH2) and a methanesulfonyl group (-SO2CH3) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methanesulfonylbenzamide typically involves multi-step reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino group. The methanesulfonyl group is then introduced through sulfonation. The final step involves the formation of the benzamide structure through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction can revert these products back to the original amino compound.
Scientific Research Applications
4-Amino-3-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chlorobenzamide: Similar structure but with a chlorine atom instead of the methanesulfonyl group.
4-Amino-3-nitrobenzamide: Contains a nitro group instead of the methanesulfonyl group.
4-Amino-3-methylbenzamide: Features a methyl group in place of the methanesulfonyl group.
Uniqueness
4-Amino-3-methanesulfonylbenzamide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-amino-3-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11) |
InChI Key |
YPXUUKJCJQELHL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)N |
Origin of Product |
United States |
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